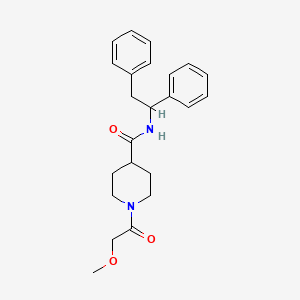

![molecular formula C19H24N4O3 B5641493 7-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5641493.png)

7-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2-oxa-7-azaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1,3,4-oxadiazole, such as the one , involves sophisticated chemical methodologies that leverage the peculiar structural features of the 1,3,4-oxadiazole ring. This ring, with its aromatic character and pyridine-like nitrogen atoms, allows for effective binding with different enzymes and receptors through numerous weak interactions, thus facilitating a broad range of bioactivities. Research in the development of 1,3,4-oxadiazole-based derivatives is a topic of significant interest due to their therapeutic potency across various ailments, underscoring their development value (Verma et al., 2019).

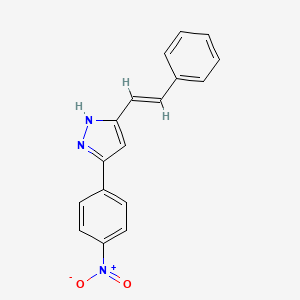

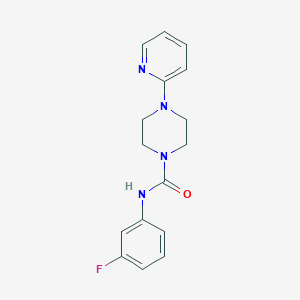

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This configuration contributes to the molecule's stability and reactivity, enabling interactions with biomacromolecules via hydrogen bond interactions. Such structural attributes are crucial for the pharmacological activity of oxadiazole derivatives, highlighting the importance of molecular design in enhancing drug efficacy (Wang et al., 2022).

Chemical Reactions and Properties

Oxadiazole compounds undergo a variety of chemical reactions, reflecting their versatility and reactivity. The synthesis pathways often involve dehydrogenative cyclization, oxidative cyclization, and condensation reactions. These methods underscore the synthetic accessibility of oxadiazole derivatives and their analogs, facilitating the exploration of their extensive chemical properties. Such synthetic versatility supports the development of oxadiazole-based compounds for diverse applications, including chemosensors and metal-ion sensing (Sharma et al., 2022).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development and material science. The stability and photoluminescent quantum yield of oxadiazole compounds, in particular, make them attractive for use in organic electronics and fluorescent frameworks (Sharma et al., 2022).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including their reactivity with different chemical agents and potential for bioactivity, highlight their significance in drug development and other fields. The ability of oxadiazole compounds to act as bioisosteres for carboxylic acids, carboxamides, and esters opens up possibilities for creating novel therapeutics with enhanced efficacy and reduced toxicity. The exploration of oxadiazole derivatives continues to be a fertile ground for discovering new drugs and materials with diverse applications (Rana et al., 2020).

Propriétés

IUPAC Name |

1-(2-oxa-9-azaspiro[4.5]decan-9-yl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c24-17(23-11-2-7-19(13-23)8-12-25-14-19)4-1-3-16-21-18(22-26-16)15-5-9-20-10-6-15/h5-6,9-10H,1-4,7-8,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUCSFLOZZGIHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOC2)CN(C1)C(=O)CCCC3=NC(=NO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2-oxa-7-azaspiro[4.5]decane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(rel-(1S,3R)-3-{[4-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}cyclohexyl)amine dihydrochloride](/img/structure/B5641430.png)

![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl methoxyacetate](/img/structure/B5641438.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5641443.png)

![[1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5641458.png)

![2-{[(3-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5641462.png)

![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B5641479.png)

![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-2-(dimethylamino)-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5641488.png)

![7-methyl-4-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5641504.png)